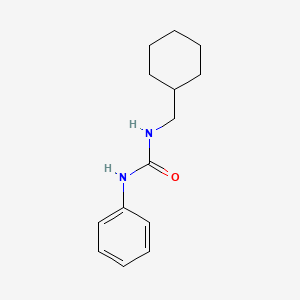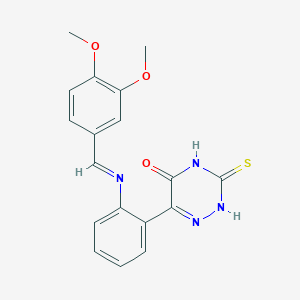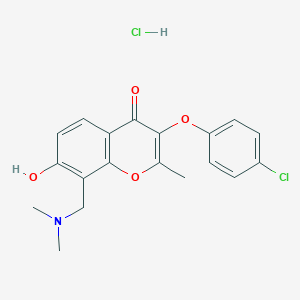
N-(cyclohexylmethyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexylmethyl group and a phenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-N’-phenylurea can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with phenyl isocyanate under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of N-(cyclohexylmethyl)-N’-phenylurea may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclohexylmethyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of N-(cyclohexylmethyl)-N’-phenylurea.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-(cyclohexylmethyl)-N’-phenylurea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions and protein binding. It can also serve as a model compound for studying the behavior of urea derivatives in biological systems.
Medicine: N-(cyclohexylmethyl)-N’-phenylurea has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. It may also find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
N-(cyclohexylmethyl)-N’-phenylmethanamine: A related compound with a similar structure but different functional groups.
N-(cyclohexylmethyl)-N’-phenylcarbamate: Another compound with a similar core structure but different substituents.
Uniqueness: N-(cyclohexylmethyl)-N’-phenylurea is unique due to its specific combination of cyclohexylmethyl and phenyl groups attached to the urea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
92373-98-3 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,15,16,17) |
Clé InChI |
RNPNQEFRIDREDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11981111.png)
![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11981136.png)
![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981145.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11981154.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981161.png)
![3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11981165.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981170.png)
